molecular formula C21H26ClN3O2 B016739 Nemonapride CAS No. 75272-39-8

Nemonapride

Katalognummer B016739
CAS-Nummer: 75272-39-8
Molekulargewicht: 387.9 g/mol
InChI-Schlüssel: KRVOJOCLBAAKSJ-RDTXWAMCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Nemonapride's synthesis involves complex chemical processes that have been the subject of research aiming to optimize its production. A notable method includes a nine-step synthesis from D-alanine, involving key steps such as a Birch reduction and the reduction of a pyrrolidinone to pyrrolidine, culminating in coupling with a benzoic acid derivative to yield Nemonapride as a single enantio- and diastereomer (Hoang et al., 2008). Another approach features a protecting-group-free synthesis using europium(III) trifluoromethanesulfonate-catalyzed C4 selective aminolysis of a 3,4-epoxy alcohol, demonstrating an efficient pathway to construct the pyrrolidine skeleton (Uesugi et al., 2017).

Wissenschaftliche Forschungsanwendungen

  • Labeling Dopamine Receptors

    [^3H]-nemonapride is used to label D4 dopamine receptors and sigma sites in the calf brain, providing insights into the binding properties of these receptors (Helmeste, Tang, Li, & Fang, 1997).

  • Studying Dopaminergic Systems

    [^3H]Nemonapride and [^3H]spiperone are widely used to study dopaminergic systems both in vitro and in vivo. They have shown differences in Bmax values by an average of 20%, indicating varied binding capacities (Vile, D'Souza, & Strange, 1995).

  • Research in Schizophrenia

    Nemonapride has been used to study σ2 receptor binding in schizophrenic brain tissues, offering insights into the neurological underpinnings of schizophrenia (Helmeste, Tang, Bunney, Potkin, & Jones, 1996).

  • Pharmacokinetic Studies

    A method involving high-performance liquid chromatography has been developed for monitoring nemonapride levels in schizophrenia patients, aiding in the study of its pharmacokinetics (Nagasaki, Ohkubo, Sugawar, Yasui, Ohtani, & Kaneko, 1998).

  • Tritium-Based Autoradiography

    [^3H]nemonapride displays high affinity and selectivity for DA D2-like receptors, making it a preferred compound for tritium-based autoradiography (Marzella & Copolov, 1997).

  • Exploring Sigma Receptors

    Nemonapride binding in brain areas like the striatum may include a sigma receptor component, which is helpful in understanding D4 dopamine receptor binding (Helmeste, Tang, Fang, & Li, 1996).

  • Prolactin Response Studies

    Nemonapride treatment significantly increases prolactin concentrations in schizophrenic patients, indicating a strong D2 receptor blockade property of the drug (Otani et al., 1997).

  • Antipsychotic Potential

    Nemonapride, along with other drugs like D,L-sulpiride, has shown antipsychotic potential in reducing the number of active dopamine neurons in the rat midbrain (Skarsfeldt, 1993).

  • In Vivo Binding Studies

    [^11C]NEM binds in vivo not only to dopamine D2-like receptors in the striatum but also to sigma receptors in other regions like the cortex and cerebellum (Ishiwata & Senda, 1999).

  • High-Resolution Structures

    High-resolution crystal structures of the DRD4 dopamine receptor bound to nemonapride have led to the discovery of a DRD4-selective agonist (Wang et al., 2017).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Zukünftige Richtungen

The introduction of antipsychotics into Japan began with chlorpromazine in 1955 . Haloperidol was introduced in 1964, and several butyrophenone antipsychotics, benzamides . In 1961, carpipramine was first synthesized as the world’s first iminodibenzyl antipsychotic drug with a strong consciousness that Japan should develop its own antipsychotic drug, followed by clocapramine and mosapramine as improved versions . Furthermore, zotepine, the dibenzothiazepine-based antipsychotic, was synthesized in 1981 . In 1973, the butyrophenone-based timiperone and, in 1978, the benzamide-based nemonapride were synthesized . Both were successfully marketed on the basis of clinical trials, and they have been widely used . Some of them, such as zotepine, were unique antipsychotics that were later classified as atypical antipsychotics . In this chapter, we describe the substance entry of four antipsychotics developed in Japan (mosapramine, timiperone, zotepine, and nemonapride) .

Eigenschaften

IUPAC Name

N-[(2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVOJOCLBAAKSJ-RDTXWAMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601116422
Record name 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nemonapride

CAS RN

187139-87-3, 75272-39-8
Record name 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187139-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nemonapride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75272-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nemonapride [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075272398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEMONAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q88T5P3444
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nemonapride
Reactant of Route 2
Reactant of Route 2
Nemonapride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Nemonapride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Nemonapride
Reactant of Route 5
Reactant of Route 5
Nemonapride
Reactant of Route 6
Nemonapride

Citations

For This Compound
1,590
Citations
MB Assié, C Cosi, W Koek - European journal of pharmacology, 1997 - Elsevier
… receptor agonist activity of nemonapride and bromerguride, … Nemonapride markedly decreased both forskolin-stimulated … only the novel antipsychotic, nemonapride, exhibited marked 5-…
Number of citations: 61 www.sciencedirect.com
T Kondo, K Mihara, N Yasui, U Nagashima… - Journal of clinical …, 2000 - journals.lww.com
… drug concentrations (nemonapride plus desmethylnemonapride… These findings suggest that nemonapride has a broad … factors for total response to nemonapride. An assessment of …
Number of citations: 11 journals.lww.com
EPM Prinssen, MS Kleven, W Koek - European journal of pharmacology, 1998 - Elsevier
… nemonapride (and saline), based on Dunnett's post-hoc tests with one-tailed probability, because we hypothesized that WAY 100635 would enhance nemonapride-induced catalepsy. …
Number of citations: 27 www.sciencedirect.com
D Helmeste, SW Tang, H Fang, M Li - European journal of pharmacology, 1996 - Elsevier
… dopamine D 2 and D 3 sites while [3H]nemonapride labels dopamine D 2, D 3 and D 4 … nemonapride labels brain tr receptors. [3H]Raclopride (74.0-85.6 Ci/mmol) and [3H]nemonapride …
Number of citations: 19 www.sciencedirect.com
T Kondo, M Ishida, N Tokinaga, K Mihara… - Progress in Neuro …, 2002 - Elsevier
… of nemonapride (18 mg/day), a new substituted benzamide, for 3 weeks. The most frequently observed side effects during nemonapride … that the spectrum of nemonapride-induced side …
Number of citations: 5 www.sciencedirect.com
A Suzuki, K Mihara, T Kondo, O Tanaka… - Pharmacogenetics …, 2000 - journals.lww.com
… The daily dose of nemonapride was determined as 18 mg because the first trial of 27 mg/day of nemonapride to four patients before this study resulted in development of moderate to …
Number of citations: 123 journals.lww.com
K Hidaka, M Matsumoto, S Tada, Y Tasaki… - Neuroscience …, 1995 - Elsevier
We compared some binding parameters of [ 3 H]nemopride and [ 3 H]spiperone in human dopamine D4 (hD4) receptors with three different numbers of tandem repeat units. Although …
Number of citations: 14 www.sciencedirect.com
P Seeman, HC Guan, HHM Van Tol - European journal of pharmacology, 1995 - Elsevier
We here report a three-fold elevation of dopamine D 4 -like sites in schizophrenia, using [ 3 H]nemonapride to measure dopamine D 2 and D 3 receptors and D 4 -like sites, and using [ …
Number of citations: 95 www.sciencedirect.com
K Mihara, T Kondo, A Suzuki, N Yasui… - …, 2000 - Springer
… phism and prolactin response to nemonapride, an antipsychotic … The daily dose of nemonapride was fixed at 18 mg, and the dura… tin response to nemonapride, who may have a high risk …
Number of citations: 65 link.springer.com
LA van Vliet, H Wikström, TA Pugsley… - Ligands for the … - research.rug.nl
… , we decided to apply this finding to nemonapride. By removing the ortho-methoxy group of … Therefore, we decided to synthesize the “des-methoxy” analogue of nemonapride, as well …
Number of citations: 0 research.rug.nl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.